3-Chlorthiophen

Übersicht

Beschreibung

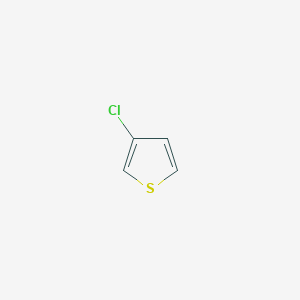

3-Chlorothiophene is an organosulfur compound with the molecular formula C₄H₃ClS. It is a derivative of thiophene, where one of the hydrogen atoms is replaced by a chlorine atom at the third position. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Wissenschaftliche Forschungsanwendungen

3-Chlorothiophene has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of conducting polymers, which have applications in organic electronics.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals with potential anticancer, anti-inflammatory, and antimicrobial properties.

Industry: It is utilized in the production of materials such as photovoltaic and conductive polymers, liquid crystal polymers, and organic light-emitting diodes

Wirkmechanismus

Target of Action

3-Chlorothiophene, a thiophene-based compound, primarily targets the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

The interaction of 3-Chlorothiophene with COX and LOX enzymes results in their inhibition . This inhibition disrupts the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation . The presence of functional groups such as carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has been highlighted for their importance in this anti-inflammatory activity and biological target recognition .

Biochemical Pathways

The inhibition of COX and LOX enzymes by 3-Chlorothiophene affects the arachidonic acid metabolic pathway . This pathway is responsible for the production of prostaglandins and leukotrienes, which are involved in various physiological processes, including inflammation . By inhibiting these enzymes, 3-Chlorothiophene reduces the production of these inflammatory mediators .

Result of Action

The primary result of 3-Chlorothiophene’s action is the reduction of inflammation due to the inhibition of COX and LOX enzymes . This leads to a decrease in the production of inflammatory mediators, thereby alleviating symptoms associated with inflammatory conditions .

Biochemische Analyse

Biochemical Properties

3-Chlorothiophene has been found to interact with various biomolecules in biochemical reactions. Theoretical studies have shown that the double bonds in 3-Chlorothiophene are more delocalized, making it a good candidate for the synthesis of conducting polymers

Molecular Mechanism

It’s known that the compound has a delocalized electron system, which allows it to participate in π-π stacking interactions with other aromatic compounds This property could potentially influence its interactions with biomolecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Chlorothiophene can be synthesized through several methods. One common method involves the chlorination of thiophene using chlorine gas in the presence of a catalyst. Another method includes the reaction of 3-bromothiophene with copper(I) chloride to produce 3-chlorothiophene .

Industrial Production Methods: In industrial settings, 3-chlorothiophene is often produced by contacting an impure mixture containing 3-chlorothiophene with a metal catalyst in the presence of hydrogen gas, followed by distillation to achieve high purity. This method ensures a purity level of 99.70% or higher .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chlorothiophene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form sulfoxides and sulfones.

Polymerization Reactions: It can be polymerized to form conducting polymers.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

Polymerization: Electrochemical methods using ionic liquids and boron trifluoride diethyl etherate are employed.

Major Products:

Substitution: Products include various substituted thiophenes.

Oxidation: Products include thiophene sulfoxides and sulfones.

Polymerization: Products include poly(3-chlorothiophene) and its copolymers.

Vergleich Mit ähnlichen Verbindungen

- 2-Chlorothiophene

- 3-Bromothiophene

- 3-Iodothiophene

- 3,4-Dichlorothiophene

Comparison: 3-Chlorothiophene is unique due to its position of the chlorine atom, which affects its reactivity and properties. Compared to 2-chlorothiophene, 3-chlorothiophene has different electronic properties and reactivity patterns. It is more suitable for certain polymerization reactions due to the delocalization of electrons in the thiophene ring .

Biologische Aktivität

3-Chlorothiophene is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, pharmacological properties, and potential applications of 3-chlorothiophene, supported by case studies and relevant research findings.

Chemical Structure and Synthesis

3-Chlorothiophene is characterized by a thiophene ring with a chlorine substituent at the third position. Its chemical formula is C4H3ClS. The synthesis of 3-chlorothiophene can be achieved through several methods, including halogenation of thiophene and substitution reactions involving thiophene derivatives. For instance, one method involves the chlorination of thiophene in the presence of a Lewis acid catalyst, yielding 3-chlorothiophene with moderate to high yields .

Biological Activities

3-Chlorothiophene exhibits a range of biological activities, making it a valuable compound in medicinal chemistry. Below are some notable pharmacological effects:

- Antimicrobial Activity : Studies have demonstrated that 3-chlorothiophene and its derivatives possess significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds demonstrating activity comparable to standard antibiotics like ampicillin .

- Anticancer Properties : Research indicates that 3-chlorothiophene derivatives may exhibit cytotoxic effects on cancer cell lines. In vitro studies have reported that certain derivatives can induce apoptosis in human cancer cells, suggesting potential as anticancer agents .

- Anti-inflammatory Effects : Some studies have suggested that compounds containing the thiophene moiety can reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities of 3-Chlorothiophene Derivatives

| Study | Compound | Activity | Results |

|---|---|---|---|

| Chaudhary et al. (2012) | 3-Chlorothiophene Derivative A | Antimicrobial | Active against Bacillus subtilis and Klebsiella pneumoniae |

| Fiesselmann et al. (2019) | 3-Chlorothiophene Derivative B | Cytotoxicity | IC50 values indicated significant cytotoxicity in A549 cell line |

| Mishra et al. (2011) | 3-Chlorothiophene Derivative C | Anti-inflammatory | Reduced TNF-alpha levels in treated cells |

Mechanistic Insights

The biological activity of 3-chlorothiophene is often attributed to its ability to interact with various biological targets. The presence of the chlorine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. The specific mechanisms underlying its antimicrobial and anticancer activities are subjects of ongoing research, focusing on its role in disrupting cellular processes and inducing cell death pathways .

Eigenschaften

IUPAC Name |

3-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClS/c5-4-1-2-6-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBJDMPBDURTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90451-69-7 | |

| Record name | Thiophene, 3-chloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90451-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20169325 | |

| Record name | Thiophene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-80-8 | |

| Record name | 3-Chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17249-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-chlorothiophene?

A1: The molecular formula of 3-chlorothiophene is C4H3ClS, and its molecular weight is 118.59 g/mol.

Q2: What spectroscopic data is available for 3-chlorothiophene?

A2: Research has explored various spectroscopic properties of 3-chlorothiophene, including:

- Raman Spectroscopy: Used to study structural changes in poly(3-chlorothiophene) films during heating. []

- Nuclear Quadrupole Resonance (NQR): 35Cl NQR studies have been conducted on glassy crystal 3-chlorothiophene. []

- Microwave Spectroscopy: Provides information about the molecule's rotational transitions and structure. []

- Photoelectron Spectroscopy: Used to investigate the electronic structure and bonding of 3-chlorothiophene. []

- UV-Vis Spectroscopy: Employed to study the electronic transitions and band gap energy of 3-chlorothiophene-containing polymers. [, ]

Q3: What is the significance of 3-chlorothiophene in material science?

A3: 3-Chlorothiophene serves as a crucial monomer for synthesizing poly(3-chlorothiophene) (PCT), a conducting polymer with various applications. [, , , , ]

Q4: How does the polymerization potential affect the properties of poly(3-chlorothiophene) films?

A4: Studies reveal that the potential applied during anodic polymerization significantly influences the physical and electrochemical characteristics of PCT films, including thickness, roughness, electroactivity, doping level, and specific capacitance. []

Q5: What color changes are observed in poly(3-chlorothiophene) upon oxidation and reduction?

A5: Poly(3-chlorothiophene) exhibits distinct color changes upon oxidation and reduction, transitioning between blue (oxidized) and Bordeaux red (reduced). The color intensity is influenced by the polymerization potential. []

Q6: What makes poly(3-chlorothiophene) suitable for electrochromic devices?

A6: Poly(3-chlorothiophene) demonstrates excellent redox stability, making it a promising candidate for electrochromic devices. It shows remarkable stability even after numerous oxidation-reduction cycles. []

Q7: Can 3-chlorothiophene be used in ionic liquids for material synthesis?

A7: Yes, researchers have successfully electrodeposited poly(3-chlorothiophene) films onto various surfaces, such as WO3 and nanoporous TiO2, using ionic liquids. This highlights the versatility of 3-chlorothiophene in material synthesis and modification. [, ]

Q8: How does 3-chlorothiophene react with transition metal complexes?

A8: Studies show that 3-chlorothiophene reacts with transition metal complexes like [M(PEt3)3] (M = Pt, Pd, Ni), leading to the formation of thiaplatinacycles through C-S bond activation. These thiaplatinacycles exhibit potential as intermediates in hydrodesulfurization (HDS) reactions. []

Q9: Have computational methods been employed to study 3-chlorothiophene and its derivatives?

A9: Yes, computational chemistry plays a vital role in understanding 3-chlorothiophene.

- Quantum mechanical calculations: These calculations are used to study the electronic properties, conformational preferences, and reactivity of 3-chlorothiophene and its polymers. [, , ]

- QSAR models: Relationships between the structure of 3-chlorothiophene derivatives and their reactivity towards the NO3 radical have been investigated. []

Q10: How do substituents influence the reactivity of thiophenes, including 3-chlorothiophene?

A10: Research suggests a correlation between the rate constants of thiophene reactions with the NO3 radical and their ionization potentials (related to EHOMO). This indicates that electron-donating or withdrawing substituents on the thiophene ring can impact its reactivity. []

Q11: How does the halogen atom impact the properties of poly(3-halidethiophene)s?

A11: Studies comparing poly(3-chlorothiophene) with other poly(3-halidethiophene)s (halogen = F, Br) reveal that the size of the halogen atom significantly influences the polymer's properties. The halogen's electronegativity also subtly affects the ionization potential and the lowest π-π* transition energy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.